molecular formula C4H9NS B017427 2-Methylpropanethioamide CAS No. 13515-65-6

2-Methylpropanethioamide

Cat. No.: B017427
CAS No.: 13515-65-6
M. Wt: 103.19 g/mol
InChI Key: NPCLRBQYESMUPD-UHFFFAOYSA-N
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Description

2-Methylpropanethioamide is an organic compound with the molecular formula C₄H₉NS. It is a thioamide derivative of isobutyramide, where the oxygen atom in the amide group is replaced by a sulfur atom. This substitution imparts unique chemical properties to thioisobutyramide, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpropanethioamide can be synthesized through several methods. One common approach involves the reaction of isobutyronitrile with hydrogen sulfide in the presence of a catalyst such as isopropylamine. This reaction typically occurs in a polar solvent like dimethylformamide . Another method involves the thiation of isobutyramide using reagents like phosphorus pentasulfide or Lawesson’s reagent .

Industrial Production Methods: In industrial settings, the production of thioisobutyramide often follows similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpropanethioamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of thioisobutyramide involves its interaction with various molecular targets. The sulfur atom in the thioamide group can form strong hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. 2-Methylpropanethioamide can inhibit enzymes by binding to their active sites or modulate protein function by altering their conformation .

Comparison with Similar Compounds

Uniqueness: 2-Methylpropanethioamide is unique due to its branched structure and the presence of a sulfur atom, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methylpropanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCLRBQYESMUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447922
Record name 2-methylpropanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13515-65-6
Record name 2-methylpropanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpropanethioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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